![molecular formula C10H12O3S B12635624 Methyl 4-[(methoxymethyl)sulfanyl]benzoate CAS No. 918967-35-8](/img/structure/B12635624.png)
Methyl 4-[(methoxymethyl)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(methoxymethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methoxymethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methoxymethyl)sulfanyl]benzoate typically involves the esterification of 4-[(methoxymethyl)sulfanyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-[(methoxymethyl)sulfanyl]benzoic acid and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[(methoxymethyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 4-[(methoxymethyl)sulfinyl]benzoate or Methyl 4-[(methoxymethyl)sulfonyl]benzoate.
Reduction: 4-[(methoxymethyl)sulfanyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as Methyl 4-[(aminomethyl)sulfanyl]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(methoxymethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 4-[(methoxymethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(methoxysulfonyl)benzoate
- Methyl 4-(methylsulfanyl)benzoate
- Methyl 4-(methoxymethyl)benzoate
Comparison: Methyl 4-[(methoxymethyl)sulfanyl]benzoate is unique due to the presence of both a methoxymethyl and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and oxidizing agents, compared to its analogs. The presence of the methoxymethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
918967-35-8 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
methyl 4-(methoxymethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H12O3S/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
SDGNQBGXYYIYLC-UHFFFAOYSA-N |
Kanonische SMILES |
COCSC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


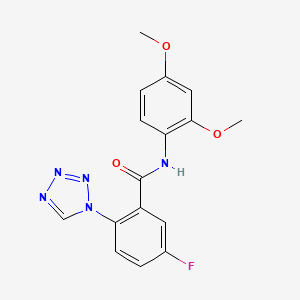
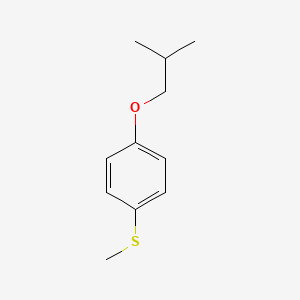
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
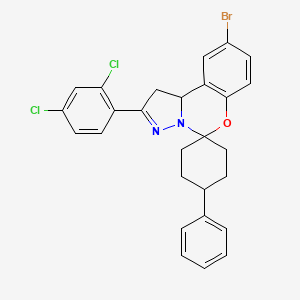
![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
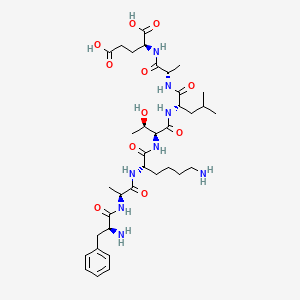
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
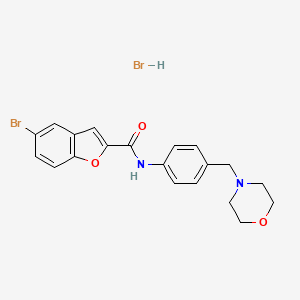
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
